Product packaging for Magainin H(Cat. No.:CAS No. 122564-51-6)

Magainin H

Cat. No.: B219531
CAS No.: 122564-51-6
M. Wt: 2494 g/mol
InChI Key: OUWDLUAYXCGSSS-KIKDIOEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magainin H is a synthetic analog of the magainin peptides, a class of cationic, antimicrobial peptides (AMPs) first discovered in the skin of the African clawed frog, Xenopus laevis . Like other magainins, it is expected to be unstructured in aqueous solution but to fold into an amphipathic alpha-helical structure upon interaction with lipid membranes . Its sequence includes D-amino acid substitutions (9-D-Alanine-10-L-Lysine-13-D-Alanine-18-D-Alanine-22-L-Asparagine-23-L-Serinamide-) , which are common modifications in peptide design to enhance stability against proteolytic degradation. The primary research value of this compound and its parent compounds lies in their broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa . The generally accepted mechanism of action for magainin peptides involves preferentially binding to negatively charged bacterial membranes through electrostatic interactions, leading to membrane disruption via the formation of transmembrane pores . These pores allow the leakage of cellular contents, ultimately leading to cell death . This mechanism is often described as a "toroidal pore," where the peptides are integrated with the lipid headgroups at the pore rim . Magainin peptides have been extensively studied as molecular tools to understand host-defense mechanisms and the biophysics of peptide-lipid interactions . Research into magainin analogs has also explored their potential synergistic effects with other antimicrobial peptides, such as PGLa, which can lead to enhanced permeabilization of bacterial membranes . Furthermore, studies have investigated the potential anticancer properties of magainins against certain cell lines, such as human melanoma . This product, this compound, is supplied for use in fundamental biochemical and biophysical research applications. It is intended solely for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C116H185N31O28S B219531 Magainin H CAS No. 122564-51-6

Properties

CAS No.

122564-51-6

Molecular Formula

C116H185N31O28S

Molecular Weight

2494 g/mol

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C116H185N31O28S/c1-14-65(7)94(145-90(151)57-121)114(173)125-59-91(152)131-75(39-25-29-46-117)102(161)140-83(53-72-35-21-17-22-36-72)109(168)138-81(51-63(3)4)108(167)141-85(55-74-58-124-62-126-74)110(169)144-88(61-149)113(172)129-68(10)98(157)133-77(41-27-31-48-119)103(162)135-78(42-28-32-49-120)104(163)139-82(52-71-33-19-16-20-34-71)107(166)128-67(9)97(156)132-76(40-26-30-47-118)101(160)127-69(11)100(159)137-84(54-73-37-23-18-24-38-73)112(171)146-93(64(5)6)115(174)130-70(12)99(158)134-79(43-44-92(153)154)106(165)147-95(66(8)15-2)116(175)136-80(45-50-176-13)105(164)142-86(56-89(122)150)111(170)143-87(60-148)96(123)155/h16-24,33-38,58,62-70,75-88,93-95,148-149H,14-15,25-32,39-57,59-61,117-121H2,1-13H3,(H2,122,150)(H2,123,155)(H,124,126)(H,125,173)(H,127,160)(H,128,166)(H,129,172)(H,130,174)(H,131,152)(H,132,156)(H,133,157)(H,134,158)(H,135,162)(H,136,175)(H,137,159)(H,138,168)(H,139,163)(H,140,161)(H,141,167)(H,142,164)(H,143,170)(H,144,169)(H,145,151)(H,146,171)(H,147,165)(H,153,154)/t65-,66-,67+,68+,69-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1

InChI Key

OUWDLUAYXCGSSS-KIKDIOEMSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN

Other CAS No.

122564-51-6

sequence

GIGKFLHSAKKFAKAFVAEIMNS

Synonyms

magainin H

Origin of Product

United States

Mechanistic Investigations of Magainin Peptide Action

Elucidation of Membrane-Disrupting Mechanisms

Magainin peptides are known to permeabilize membranes by forming pores or causing other structural perturbations. mdpi.comfrontiersin.orgmdpi.com The specific mechanism can be influenced by factors such as peptide concentration, lipid composition, and membrane curvature. nih.govmdpi.com

Toroidal Pore Model Studies

The toroidal pore model is widely supported as a primary mechanism for magainin-induced membrane disruption, particularly at relatively low peptide-to-lipid ratios. nih.govacs.orgfrontiersin.orgnih.govmdpi.comlatrobe.edu.au In this model, the peptide helices insert into the membrane, inducing a continuous bending of the lipid monolayers through the pore. acs.orglatrobe.edu.auresearchgate.net The resulting pore is lined by both the inserted peptides and the head groups of the lipids. acs.orglatrobe.edu.auresearchgate.net This structure is sometimes referred to as a "wormhole" model. nih.govacs.org

Neutron in-plane scattering studies have provided evidence supporting the toroidal model for magainin 2, suggesting that the peptide forms toroidal pores in membranes. acs.org These pores are estimated to be relatively large, approximately 80 Å in diameter in DMPC/DMPG liposomes. mdpi.com The formation of toroidal pores is associated with mutually coupled leakage of encapsulated substances and lipid flip-flop. nih.govcore.ac.uk Molecular dynamics simulations have also described the spontaneous generation of toroidal pores by magainin derivatives. plos.org

Research indicates that the number of magainin monomers per pore in the toroidal model is relatively low, estimated to be between 4 and 7 monomers per pore at certain peptide-to-lipid ratios. acs.org This contrasts with the barrel-stave model, which typically requires a larger number of monomers to form a channel. acs.org

Carpet Model Theories and Evidence

The carpet model proposes that peptides initially bind to the membrane surface, accumulating like a carpet, until a threshold concentration is reached. nih.govacs.orgmdpi.comfrontiersin.org At this point, the high concentration of peptides on the surface leads to membrane destabilization and disruption, potentially culminating in micellization. nih.govnih.govmdpi.com While early investigations sometimes suggested the carpet model for magainin, subsequent research, particularly at lower peptide concentrations, more strongly supports the toroidal pore model. mdpi.com However, under certain conditions, such as in the presence of specific lipids like phosphatidylserine (B164497) (PS) or phosphatidylethanolamine (B1630911) (PE), magainin may disrupt membranes via a carpet-like mechanism. nih.govcore.ac.uk This can occur because the negative curvature induced by these lipids can inhibit the formation of toroidal pores, allowing peptides to accumulate on the membrane surface. nih.govcore.ac.uk

Barrel-Stave Model Considerations

The barrel-stave model is another proposed mechanism for pore formation by AMPs. In this model, peptide monomers insert into the membrane and assemble into a bundle, forming a pore lined entirely by the peptides, similar to the staves of a barrel. acs.orgfrontiersin.orgmdpi.comlatrobe.edu.au This model often involves peptide oligomerization as a required step for pore formation. nih.gov While the barrel-stave model has been proposed for some AMPs like alamethicin (B1591596), evidence suggests that magainin peptides are less likely to form pores via this mechanism. proteopedia.orgacs.orgresearchgate.net Studies comparing melittin (B549807) and magainin pores to alamethicin pores have indicated that magainin pore properties are more similar to those of melittin, which also appears to induce toroidal pores, rather than the barrel-stave pores formed by alamethicin. acs.orgresearchgate.net

Mechanisms of Membrane Thinning and Curvature Induction

Magainin peptides have been shown to induce structural changes in lipid bilayers, including membrane thinning and the induction of curvature. jmb.or.krnih.govmdpi.commdpi.complos.org Adsorption of cationic AMPs onto anionic membranes can induce an intramembrane electric field, leading to a decrease in membrane thickness due to electrostriction. mdpi.com Magainins have been shown to cause a considerable decrease in the fatty acyl chain order parameters within the bilayer interior. nih.gov This disordering effect can extend over a significant diameter. nih.gov The peptide's interaction with the membrane surface and its insertion dynamics are closely linked to these changes in membrane structure. jmb.or.krmdpi.commdpi.com The induction of high curvature in the bacterial membrane is thought to lead to the formation of pores. frontiersin.org

Peptide Orientation and Insertion Dynamics in Bilayers

The orientation and insertion dynamics of magainin peptides within lipid bilayers are crucial aspects of their mechanism of action. At low peptide concentrations, magainin typically adsorbs to the membrane surface, lying parallel to the plane of the bilayer. nih.govnih.govacs.org As the peptide concentration increases, there is a transition to an inserted state where the peptide is oriented more perpendicular to the membrane. nih.govnih.govacs.orgplos.org This transition is associated with pore formation. nih.gov

Solid-state NMR and oriented CD studies have provided insights into magainin's orientation. nih.govplos.org While some studies initially suggested a predominantly parallel orientation, others have shown a change to a more perpendicular orientation at higher peptide-to-lipid ratios. nih.govnih.gov However, even in the inserted state, magainin monomers may remain associated with the lipid head groups in the toroidal pore model, rather than being fully immersed in the hydrophobic core like in the barrel-stave model. acs.org

Molecular dynamics simulations have explored the insertion dynamics and orientation. plos.orgresearchgate.netrsc.orgresearchgate.netrsc.org These simulations suggest that magainin tends to interact with lipid headgroups and may stay horizontally on the bilayer surface, while other peptides it interacts with (like PGLa) might insert more deeply and adopt tilted conformations. researchgate.netrsc.orgresearchgate.netrsc.org The formation of β-strand oligomers of magainin 2 has also been suggested to play a role in membrane disruption, with these structures potentially having different orientations on the membrane surface compared to the α-helical form. mdpi.com

Interactions with Specific Membrane Components

Magainin peptides primarily interact with the lipid components of the bacterial membrane, and this interaction is crucial for their activity. nih.govacs.org The cationic nature of magainin allows it to bind favorably to the negatively charged lipids commonly found in bacterial membranes, such as phosphatidylglycerol (PG) and phosphatidylserine (PS), through electrostatic interactions. mdpi.comnih.govmdpi.comfrontiersin.orgtandfonline.com These electrostatic interactions play a key role in stabilizing the peptide's secondary structure upon membrane binding and contribute to the selectivity of magainins for bacterial membranes over the more zwitterionic membranes of mammalian cells. frontiersin.orgtandfonline.com

Studies have investigated the interaction of magainin 2 with various lipid bilayers, including POPC, POPS, POPG, POPE, and mixtures thereof. tandfonline.com Research indicates that specific residues, such as Gly1, Lys4, Lys10, Lys11, Lys14, and Glu19 in magainin 2, are important for the complexation process with lipid membranes. tandfonline.com The presence of negatively charged lipids like POPG and POPS can influence the order of other lipid units in the membrane and contribute to the strong interactions with the cationic peptide. tandfonline.com While the primary target is the lipid bilayer, some studies suggest potential interactions with membrane proteins, which might contribute to or stabilize pore formation. frontiersin.org

Below is a table listing the chemical compound mentioned and its corresponding PubChem CID.

Compound NamePubChem CID
Magainin 216132347

Data Tables

Here are some data points extracted from the search results that can be presented in tables:

Table 1: Estimated Magainin Monomers per Toroidal Pore

Peptide-to-Lipid Ratio (P/L)Estimated Monomers per PoreReference
1:20 (with 30-50% insertion)4-7 acs.org

Table 2: Magainin 2 Structural Characteristics

CharacteristicValueReference
Number of Amino Acids23 nih.govmdpi.com
Net Charge (at neutral pH)+3 to +5 nih.govmdpi.commdpi.com
Structure in Aqueous SolutionUnstructured/Random Coil nih.govnih.gov
Structure in Membrane/TFEAmphipathic α-helix nih.govmdpi.comnih.gov
Helical Length~34.5 Å nih.gov

Table 3: Magainin 2 Outer Membrane Permeability (NPN Assay)

A. baumannii StrainMagainin 2 ConcentrationInitial Fluorescence Increase Rate (Relative)Reference
Susceptible4x MICFaster mdpi.com
Susceptible2x MICFaster mdpi.com
Susceptible1x MICFaster mdpi.com
Drug-resistant4x MICSlower mdpi.com
Drug-resistant2x MICSlower mdpi.com
Drug-resistant1x MICSlower mdpi.com
Example Data (Relative Intensity)4x MIC~268 (within 2 min) mdpi.com
Example Data (Relative Intensity)2x MIC~246 (within 2 min) mdpi.com
Example Data (Relative Intensity)1x MIC~209 (within 2 min) mdpi.com
Example Data (Relative Intensity)Resistant Strain~80 (within 2 min) mdpi.com

Table 4: Magainin 2 α-Helical Content in Different Environments (CD Spectroscopy)

Environmentα-Helical Content (%)Reference
10 mM Sodium Phosphate (B84403) Buffer6.4 mdpi.com
Increasing TFE ConcentrationUp to 50.8 mdpi.com
Increasing SDS ConcentrationUp to 33.3 mdpi.com

These tables present some of the detailed research findings regarding Magainin 2's interaction with membranes and its structural characteristics.

Electrostatic Interactions with Anionic Lipids

Magainin peptides are cationic, possessing a net positive charge, typically around +4. jmb.or.krcore.ac.uk This positive charge facilitates their initial interaction with negatively charged (anionic) lipids, which are abundant in bacterial membranes compared to the predominantly zwitterionic lipids found on the outer leaflet of mammalian cell membranes. jmb.or.krcore.ac.uknih.gov This electrostatic attraction is a primary driving force for the selective binding of magainins to bacterial membranes. jmb.or.krcore.ac.uknih.govfrontiersin.org Studies have shown that magainins bind to acidic lipid compositions through these electrostatic interactions. jmb.or.kr The presence of a surface potential, even as small as -20 mV, can significantly enhance the apparent binding constant of cationic peptides. core.ac.uk

Hydrophobic Interactions with Lipid Bilayers

Following initial electrostatic attraction, hydrophobic interactions play a crucial role in the association of magainin peptides with the lipid bilayer. core.ac.ukfrontiersin.org The peptides, which are amphipathic with a hydrophobic face and a hydrophilic face when in an α-helical conformation, insert their non-polar amino acid side chains into the hydrophobic core of the membrane. acs.orgcore.ac.ukacs.orgnih.gov This insertion contributes significantly to the driving force for membrane binding. acs.org The hydrophobicity of the peptide influences the mode of peptide-lipid interactions, affecting factors such as pore formation rate, pore size, and pore stability. nih.gov The position of hydrophobic amino acids within the peptide sequence also impacts its hydrophobicity and, consequently, its interaction with the membrane. nih.gov

Influence of Membrane Fluidity and Phase Behavior

Membrane fluidity and phase behavior influence magainin-lipid interactions. Magainin peptides have been shown to interact differently with membranes in the gel phase versus the liquid crystalline phase. acs.orgresearchgate.net The peptides can cause a considerable decrease in the fatty acyl chain order parameters, particularly for lipid segments deeper within the bilayer interior, indicating a disordering effect on the membrane packing. frontiersin.orgresearchgate.netfrontiersin.org This disordering can lead to membrane thinning. acs.orgfrontiersin.orgfrontiersin.org Studies using 31P solid-state NMR spectroscopy have shown that the addition of magainin 2 to lipid membranes can result in the coexistence of isotropic signals and line shapes typical of phospholipid bilayers, suggesting changes in macroscopic phase behavior, potentially leading to the formation of small disk-like micelles or perforated sheets at higher peptide concentrations. researchgate.net Magainin-2 has also shown a preference for liquid-disordered (Ld) phases over liquid-ordered (Lo) phases in phase-separated membranes. frontiersin.org

Peptide-Lipid Supramolecular Assemblies

Magainin peptides, upon interacting with lipid membranes, can form peptide-lipid supramolecular assemblies. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net These assemblies are often associated with the formation of pores in the membrane. mdpi.comjmb.or.kracs.orgfrontiersin.org The toroidal pore model is a widely accepted mechanism, where the peptides insert into the membrane and induce a high curvature, leading to the formation of pores lined by both peptides and the tilted lipid headgroups. mdpi.comacs.orgfrontiersin.orgnih.gov At low peptide concentrations, magainin primarily adsorbs parallel to the membrane surface within the head group region, but transient pores can form as fluctuation phenomena. acs.org At higher concentrations, peptides can orient perpendicular to the bilayer, contributing to pore formation. acs.org The formation of these supramolecular arrangements is influenced by lipid composition and ionic strength. frontiersin.org Synergistic activity observed between magainin 2 and other peptides like PGLa is thought to involve the formation of defined supramolecular structures along the membrane interface, potentially including heterodimers. researchgate.netfrontiersin.orgresearchgate.net

Cellular and Molecular Targets Beyond Membrane Disruption

While membrane disruption is a primary mechanism, some studies suggest that magainin peptides can also exert effects through intracellular targets after translocating across the membrane. mdpi.comacs.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net

Interference with Cellular Metabolism

Magainin peptides have been reported to interfere with cellular metabolism. mdpi.commdpi.com One proposed mechanism involves the activation of the RecA gene in bacteria, which is involved in DNA repair. mdpi.comjmb.or.kr This activation can lead to DNA fragmentation, ultimately contributing to pathogen death. mdpi.com Magainin 2 has been suggested to induce bacterial cell death exhibiting apoptotic properties in Escherichia coli, and RecA protein was implicated as a key player in this process. jmb.or.kr

Interaction with Cytoplasmic Components

Beyond membrane interactions, magainin peptides have been shown to interact with cytoplasmic components. acs.orgmdpi.comfrontiersin.org Once inside the cell, they can interact with anionic polymers, including nucleic acids and proteins, which are abundant in the cytoplasm. frontiersin.org For example, Magainin 2 has been shown to interact with BamA, a protein in the outer membrane of E. coli involved in the folding and insertion of outer membrane proteins. frontiersin.orgresearchgate.net This interaction can impair the folding of essential membrane proteins, contributing to the antimicrobial effect. frontiersin.orgresearchgate.net

Effects on Protein Insertion and Folding (e.g., BamA)

Recent research has indicated that magainin peptides may exert their effects not only through direct membrane disruption but also by interacting with essential membrane protein machinery. Specifically, Magainin-2 (Mag-2) has been shown to interact with BamA, a key component of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria frontiersin.orgnih.govresearchgate.netresearchgate.netosti.gov. The BAM complex is crucial for the correct folding and insertion of β-barrel outer membrane proteins (OMPs) into the bacterial outer membrane frontiersin.orgnih.govresearchgate.netelifesciences.org.

Studies utilizing functional proteomics, molecular docking, fluorescence binding assays, and light scattering experiments have provided evidence for a specific interaction between Mag-2 and BamA frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This interaction has been confirmed in vitro using a recombinant form of BamA, demonstrating a high affinity of the peptide for this protein nih.govresearchgate.netresearchgate.netresearchgate.net.

The functional consequence of the Mag-2/BamA interaction is the impairment of OMP folding and insertion into the outer membrane frontiersin.orgnih.govresearchgate.netresearchgate.net. Experiments monitoring the production of specific OMPs, such as OmpA and OmpF, in E. coli cells treated with Mag-2 have shown a gradual decrease in the amount of these proteins over time nih.govresearchgate.netresearchgate.net. This suggests that by interacting with BamA, magainin peptides interfere with the essential process of outer membrane biogenesis, contributing to their antibacterial activity nih.govresearchgate.netresearchgate.net. This mechanism highlights a potential target for the development of new antimicrobial strategies nih.govresearchgate.netresearchgate.net.

Impact on Membrane Potential and Permeability

A well-established mechanism of magainin action is the disruption of bacterial membrane integrity, leading to increased permeability and dissipation of the membrane potential lifescienceproduction.co.ukacs.orgmdpi.comuni.lupnas.orgnih.govnii.ac.jpmdpi.com. Magainins are cationic peptides that are attracted to the negatively charged bacterial membranes frontiersin.orgnii.ac.jp. Upon binding, they can adopt an α-helical conformation and interact with the lipid bilayer acs.orgmdpi.comfrontiersin.org.

Several models have been proposed to explain how magainins permeabilize membranes, including the toroidal pore model and the carpet model mdpi.comfrontiersin.orgnih.gov. In the toroidal pore model, the peptides insert into the membrane and induce lipid headgroup reorientation, forming pores lined by both peptides and lipids mdpi.comnih.gov. The carpet model suggests that peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane thinning and rupture at higher concentrations frontiersin.orgnih.govnih.gov.

Regardless of the specific pore formation model, the result is an increase in membrane permeability to ions and other molecules acs.orgpnas.orgnii.ac.jpuva.nl. This increased permeability leads to the dissipation of the membrane potential, which is vital for bacterial energy transduction and other essential cellular processes acs.orgpnas.orguva.nl. Studies using membrane potential-sensitive fluorescent dyes, such as DiSC3-5, have directly demonstrated the ability of magainin peptides to depolarize the cytoplasmic membrane of bacteria pnas.orgmdpi.comuva.nl. This disruption of the proton electrochemical potential difference interferes with processes like ATP synthesis and substrate uptake, ultimately leading to cell death pnas.orguva.nl.

Experiments using liposomes and giant unilamellar vesicles (GUVs) have further characterized magainin-induced membrane permeabilization. These studies show that magainins can cause leakage of encapsulated substances and induce ion channel activities across lipid bilayers acs.orgnii.ac.jpnih.gov. The rate of pore formation and membrane permeabilization can be influenced by factors such as peptide concentration, lipid composition, and membrane potential nii.ac.jp. For instance, increasing negative membrane potentials can increase the rate constant of magainin-induced pore formation nii.ac.jp.

The dissipation of membrane potential by magainins is considered a likely mechanism for their antimicrobial effects pnas.orguva.nl. This mechanism is analogous to that of classical uncouplers, which disrupt the link between respiration and ATP synthesis by making membranes leaky to protons pnas.org.

Here is a summary of the effects of Magainin on membrane potential and permeability:

EffectObservationMethod/EvidenceSource(s)
Dissipation of Membrane PotentialRapid decrease in electric potential across energy-transducing membranes.Measured using membrane potential-sensitive dyes (e.g., DiSC3-5) and electrodes. pnas.orgmdpi.comuva.nl
Increased Membrane PermeabilityLeakage of ions and other molecules from cells/vesicles.Fluorophore release experiments, conductivity measurements, NPN dye assay. acs.orgnii.ac.jpmdpi.comnih.govuva.nl
Pore FormationFormation of structures allowing passage of substances across the membrane.Proposed models (toroidal, carpet), single-channel measurements, GUV studies. acs.orgmdpi.comfrontiersin.orgnii.ac.jpnih.govnih.gov
Uncoupling of RespirationInterference with energy transduction processes.Observed in respiring mitochondria and bacterial systems. pnas.orguva.nl

Structure Activity Relationship Sar Studies and Peptide Engineering

Influence of Amino Acid Sequence and Composition on Activity

The specific sequence and composition of amino acids within magainin peptides significantly dictate their biological activity. Alterations in the types, numbers, and positions of residues, particularly cationic and hydrophobic ones, have been shown to modulate antimicrobial potency and selectivity. dujps.commdpi.comthno.org

Role of Cationic Residues (Lys, Arg)

Cationic residues, primarily lysine (B10760008) (Lys) and arginine (Arg), play a critical role in the initial electrostatic interaction between magainin peptides and the negatively charged surface of bacterial membranes. dujps.commdpi.comasm.orgfrontiersin.orgresearchgate.netnih.govmdpi.com This attraction is a key step in the peptide's mechanism of action. Increasing the net positive charge of magainin peptides, often by adding or substituting native residues with positively charged amino acids, can lead to significantly increased antibacterial activity. dujps.commdpi.com Studies have shown that adding ten Lys or ten Arg residues to the N- or C-terminus of magainin-2 increased its antimicrobial activity by 8 to 18 times, depending on the bacterial strain. mdpi.comresearchgate.net Grouping Lys or Arg residues at the N-terminus has also been found to influence activity and convert molecules into more amphiphilic structures, potentially enhancing interaction with the bacterial membrane. asm.org However, there is a balance, as excessively high numbers of charged residues (e.g., 20 Lys residues added to magainin-2) can lead to increased hemolytic activity, making them unsafe for therapeutic application. mdpi.com

Impact of Terminal Modifications (e.g., C-amidation)

Modifications at the peptide termini can significantly impact the activity and stability of magainin peptides. C-terminal amidation is a common modification that has been shown to increase antimicrobial activity. nih.govplos.orgfrontiersin.orgmdpi.comnih.govsigmaaldrich.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance electrostatic interactions with negatively charged bacterial membranes. sigmaaldrich.com C-amidation can also contribute to the stabilization of the peptide's secondary structure, particularly the amphipathic helix, and increase resistance to enzymatic degradation by proteases. plos.orgfrontiersin.orgmdpi.comnih.govsigmaaldrich.com While C-terminal amidation generally enhances activity, its effect on selectivity can vary depending on the specific peptide sequence. frontiersin.org N-terminal acetylation, another terminal modification, has been reported to decrease antimicrobial activity in some cases, although it can increase resistance to serum aminopeptidases. plos.orgsigmaaldrich.com

Role of Secondary Structure and Amphipathicity

The ability of magainin peptides to adopt a specific secondary structure and exhibit amphipathicity is fundamental to their mechanism of action. dujps.comthno.orgfrontiersin.orgmdpi.commdpi.commdpi.comasm.orgpublish.csiro.auasm.orgnih.govresearchgate.netportlandpress.com Amphipathicity refers to the peptide having distinct hydrophobic and hydrophilic (cationic) faces when viewed in a helical projection, which is crucial for interacting with both the hydrophobic core and the charged headgroups of lipid membranes. dujps.comnih.govportlandpress.com

α-Helical Conformation and Stability

Magainin peptides are typically unstructured or exist as random coils in aqueous solutions. dujps.comfrontiersin.orgmdpi.commdpi.comasm.orgnih.govacs.org However, upon interacting with lipid membranes or membrane-mimicking environments (such as trifluoroethanol or SDS micelles), they undergo a conformational change and fold into an amphipathic alpha-helical structure. dujps.comfrontiersin.orgmdpi.commdpi.commdpi.comasm.orgasm.orgnih.govresearchgate.netportlandpress.comacs.org This induced alpha-helical conformation is considered a prerequisite for their antimicrobial activity. asm.org The stability of this alpha-helical structure is influenced by several factors, including the amino acid composition (residues with high alpha-helix propensity), interactions between side chains, and terminal modifications like C-amidation. sigmaaldrich.comnih.govresearchgate.net Peptide engineering techniques, such as the introduction of hydrocarbon stapling, have been successfully employed to stabilize the helical structure of magainin derivatives, leading to enhanced antimicrobial activity. mdpi.commdpi.com Studies using techniques like Circular Dichroism (CD) spectroscopy confirm the formation of alpha-helical structures in the presence of membrane mimics and allow for the quantification of helicity. mdpi.comnih.govmdpi.comacs.org

Amphipathic Character and Membrane Association

A defining characteristic of Magainin peptides is their amphipathic nature. In aqueous solutions, they are largely unstructured, but upon interacting with membrane environments, they adopt an alpha-helical conformation. nih.govacs.org This helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face, rich in positively charged residues, interacts with the negatively charged headgroups of membrane lipids. nih.govacs.orgmdpi.comdujps.com

The interaction with microbial membranes is crucial for their activity. Bacterial membranes, unlike healthy mammalian cell membranes, have a higher proportion of anionic phospholipids (B1166683), resulting in a net negative surface charge. mdpi.com This negative charge facilitates the initial electrostatic attraction and binding of the cationic Magainin peptides to the bacterial membrane surface. frontiersin.orgmdpi.com Following surface binding, the peptides insert into the membrane, and their amphipathic helical structure is critical for this insertion and subsequent membrane disruption. nih.govacs.org

Several models describe the mechanism of membrane disruption by Magainin peptides, including the toroidal pore model and the carpet model. frontiersin.orgmdpi.comdujps.comresearchgate.net In the toroidal pore model, the peptides insert into the membrane and induce a bending of the lipid bilayer, forming pores where the lipid headgroups line the pore wall alongside the peptides. nih.govdujps.com The carpet model suggests that peptides accumulate on the membrane surface at alignments parallel to the surface, eventually leading to membrane thinning and rupture when a threshold concentration is reached. mdpi.comresearchgate.net Biophysical studies using techniques like solid-state NMR and CD spectroscopy have provided insights into the orientation and structure of Magainin peptides in membranes, generally supporting an alignment parallel to the membrane surface at lower concentrations, with potential reorientation or pore formation at higher concentrations. nih.govacs.orgmdpi.comnih.gov

Design and Development of Magainin Peptide Analogs and Derivatives

The insights gained from SAR studies have driven the design and development of numerous Magainin peptide analogs and derivatives aimed at enhancing their potency, selectivity, and stability. Various modification strategies have been employed to optimize their interaction with target membranes and improve their therapeutic potential.

Hydrocarbon Stapling Strategies

Hydrocarbon stapling is a technique used to constrain the helical structure of peptides, often leading to increased stability against proteolytic degradation and improved biological activity. mdpi.comthno.orgmdpi.com This strategy involves introducing covalent cross-links, typically hydrocarbon chains, between amino acid side chains at specific positions within the peptide sequence. thno.orgmdpi.com For Magainin-derived peptides, hydrocarbon stapling has been shown to stabilize the alpha-helical conformation, which is important for membrane interaction and antimicrobial activity. mdpi.combohrium.comnih.gov

Studies have demonstrated that stapled Magainin analogs can exhibit enhanced antimicrobial activity compared to their linear counterparts. mdpi.combohrium.comnih.gov For example, stapling between the first and fifth positions from the N-terminus of a Magainin 2-derived peptide resulted in higher activity against both Gram-positive and Gram-negative bacteria without significant hemolytic activity. mdpi.combohrium.comnih.gov This stabilization of the helix can lead to a more favorable presentation of the hydrophobic and cationic faces for interaction with the bacterial membrane.

Here is a table summarizing the effect of hydrocarbon stapling on Magainin 2 derived peptides:

Peptide ModificationEffect on HelicityEffect on Antimicrobial Activity (vs. Magainin 2/Peptide 1)Effect on Hemolytic ActivitySource
Hydrocarbon stapling (general)IncreasedEnhancedVariable mdpi.combohrium.com
Stapling between 1st and 5th position (Peptide 2)Strong stabilizationHigherNo significant activity mdpi.combohrium.com
Stapling at i/i+4 positions (Peptides 2-6)IncreasedPotentVarying levels bohrium.com
Stapling at i/i+7 positions (Peptides 7-9)IncreasedLower or similarVarying levels bohrium.com

D-Amino Acid Substitutions and Chiral Effects

Substituting L-amino acids with their D-enantiomers is another strategy to modify peptide properties, particularly to enhance resistance to proteolytic enzymes, which primarily cleave L-amino acid-containing peptides. researchgate.netnih.govmdpi.com The chirality of amino acids can significantly influence peptide structure and function. researchgate.netnii.ac.jp

Research on Magainin peptides has shown that D-amino acid substitutions can impact their stability and activity. An all-D enantiomer of Magainin 2 was synthesized to investigate the role of chirality. This all-D peptide exhibited antibacterial potency nearly identical to that of the all-L form, suggesting that the biological function is primarily dependent on the amphipathic alpha-helical structure rather than the specific chirality of all residues. nih.gov Furthermore, the all-D analog was highly resistant to proteolysis. nih.gov

Partial D-amino acid substitutions can also be used. Studies on other membrane-active peptides suggest that D-amino acid substitutions at the N- and/or C-termini may improve stability with little effect on the alpha-helical structure and maintained antimicrobial activity, while substitutions in the middle of the sequence might disrupt the helix and lead to loss of activity. researchgate.net This indicates that the effect of D-amino acid substitutions is position-dependent and can be a useful technique for improving the in vivo activity of antimicrobial peptides by increasing their serum stability. researchgate.netmdpi.comresearchgate.net

N-Terminal and C-Terminal Truncations and Extensions

Modifications at the N- and C-termini of Magainin peptides can significantly influence their activity and stability. The length of the peptide chain is known to be important for antimicrobial activity, with a minimum length often required for effective membrane interaction and disruption. dujps.comnih.gov

Studies on Magainin 2 have shown that certain truncations can affect activity. For instance, truncating 14 amino acids at the N-terminus of MSI-78 (a Magainin 2 analog) resulted in a peptide (MSI) that was further modified. thno.org The removal of five amino acids from the C-terminus of Magainin 2 did not affect antimicrobial activity, while removal of the first two amino acids from the N-terminus also showed little impact. dujps.com However, addition of a group of alanine (B10760859) residues at the N-terminus caused a complete loss of activity, and substitution or modification at the N-terminus can decrease activity as a free amino terminus is considered necessary for full activity. dujps.com

Here is a summary of the effects of some terminal modifications:

Modification TypeSpecific ModificationEffect on Antimicrobial ActivityEffect on StabilitySource
N-terminal TruncationTruncating 14 amino acids (MSI-78 to MSI)Basis for further modificationNot specified thno.org
N-terminal TruncationRemoval of first 2 amino acids (Magainin 2)Little effectNot specified dujps.com
N-terminal ExtensionAddition of alanine group (Magainin 2)Complete lossNot specified dujps.com
C-terminal TruncationRemoval of 5 amino acids (Magainin 2)No effectNot specified dujps.com
C-terminal ModificationAmidation (Magainin 2)Increased activityNot specified nih.gov

Hybrid Peptide Constructs

Hybrid peptides are created by combining functional domains or sequences from different peptides to generate molecules with novel or enhanced properties. mdpi.commdpi.comresearchgate.net This approach allows for the rational design of peptides with tailored characteristics, such as broader antimicrobial spectrum, reduced toxicity, or improved cell selectivity. mdpi.com

Magainin sequences or fragments have been used to create hybrid peptides. For example, a hybrid peptide (FV-MA) was designed by combining the FV7 sequence with a functional sequence fragment (residues 9-21) from Magainin 2. mdpi.com Other hybrid peptides have been constructed by combining parts of Magainin 2 with sequences from other AMPs like cecropin (B1577577) A and melittin (B549807), resulting in peptides with enhanced bactericidal activity and potentially lower hemolytic activity compared to the parent peptides. researchgate.netoup.com These hybrid constructs demonstrate the potential to leverage the membrane-disrupting properties of Magainin peptides in combination with other beneficial features from different peptide sequences.

Examples of Hybrid Peptide Constructs involving Magainin:

Hybrid Peptide ConstructParent Peptides/Fragments InvolvedKey Properties/FindingsSource
FV-MAFV7 + Magainin 2 (9-21)Designed for enhanced therapeutic potential mdpi.com
K11Cecropin A1, Melittin, Magainin 2High cationic nature, antimicrobial activity, high therapeutic index, minimum toxicity oup.com
Triple hybrid (various combinations)Cecropin A, LL-37, Magainin II/MelittinEnhanced bactericidal activity, lowered hemolytic activity researchgate.net
Cecropin A(1-8)-Magainin 2(1-12) hybrid peptideCecropin A (1-8) + Magainin 2 (1-12)Antibacterial activity (various analogues with substitutions show varying activity) cpu-bioinfor.org

Peptide-Conjugate Research

Peptide conjugation involves the covalent attachment of peptides to other molecules, such as small molecules, polymers, or targeting ligands, to modify their pharmacokinetic properties, improve targeting, or enhance their activity. mdpi.comherts.ac.uk

Magainin peptides and their analogs have been explored in peptide-conjugate research. Conjugation with lipophilic acids has been investigated as a strategy to modify the hydrophobicity and self-assembly of Magainin analogs, influencing their activity against different microorganisms, such as fungi. nih.gov Attaching lipophilic acids with increasing chain length to a Magainin 2 analog resulted in changes in solution assembly and antifungal activity. nih.gov

Furthermore, Magainin II has been conjugated to tumor-homing peptides like bombesin (B8815690) to enhance its cytotoxicity specifically in cancer cells. nih.govmdpi.com This approach aims to direct the membrane-disrupting activity of the Magainin peptide towards cancer cells that overexpress specific receptors, potentially reducing toxicity to healthy cells. nih.gov Conjugation of Magainin 2 sequences to antibiotics like vancomycin (B549263) has also been explored, showing increased activity against resistant bacterial strains. mdpi.comscienceopen.com

Examples of Peptide Conjugates involving Magainin:

Conjugate ComponentsPurpose/ModificationKey FindingsSource
Magainin analog + Lipophilic acidsModulate hydrophobicity, self-assembly, activityInfluenced antifungal activity; longer chain acids led to different assembly and activity profiles. nih.gov
Magainin II + BombesinTumor cell targetingSignificantly enhanced cytotoxicity in tumor cells through improved cell binding. nih.govmdpi.com
Magainin 2 sequence + VancomycinEnhanced antibacterial activityIncreased activity against vancomycin-resistant Enterococci. mdpi.comscienceopen.com
Ferrocene + Magainin conjugateBacterial detection biosensorIncreased detection limit of E. coli. scienceopen.com

Histidine-Rich and Glycine-Rich Derivatives

Amino acid composition significantly influences the activity and properties of antimicrobial peptides. Histidine and glycine (B1666218) residues, in particular, play distinct roles. Histidine is a basic amino acid that can contribute to the positive charge of a peptide, and histidine-rich AMPs have shown good membrane permeation activity. frontiersin.org For example, L4H4, a peptide designed based on the linear cationic amphipathic peptide magainin, demonstrated good antibacterial activity and cell penetration properties through the insertion of four histidine sequences within a leucine (B10760876) and alanine framework. frontiersin.orgresearchgate.netnih.gov

Glycine is generally classified as a non-polar amino acid. frontiersin.org Glycine-rich AMPs, such as attacins and diptericins found in insects, contain a significant percentage of glycine residues (14% to 22%), which can impact the peptide chain's tertiary structure. frontiersin.orguenf.br While research specifically on glycine-rich Magainin H derivatives is less detailed in the provided sources, studies on other glycine-rich AMPs highlight their diverse mechanisms, including activating phagocyte-mediated microbicidal mechanisms that differ from conventional AMPs. frontiersin.org The inclusion of glycine residues can influence the flexibility and conformation of the peptide, potentially affecting its interaction with membranes.

Optimization for Specificity and Activity in Research Models

Optimization of magainin derivatives often focuses on improving their specificity for bacterial membranes over host cell membranes and enhancing activity in various physiological conditions, as studied in research models.

Differential Membrane Interactions with Eukaryotic vs. Prokaryotic Membranes

A crucial aspect of antimicrobial peptide research is achieving selective toxicity towards bacterial cells while minimizing damage to host (eukaryotic) cells. Fundamental differences exist between prokaryotic and eukaryotic cell membranes that can be exploited by antimicrobial peptides. wikipedia.org Bacterial membranes typically have a higher proportion of negatively charged lipids compared to the zwitterionic lipids that primarily compose the outer leaflet of mammalian cell membranes. wikipedia.orgnih.govfrontiersin.org

Cationic antimicrobial peptides, like magainins, are initially attracted to the negatively charged bacterial membrane surface through electrostatic interactions. nih.govfrontiersin.org This initial interaction is a key determinant of their selectivity. Studies using model membranes mimicking bacterial (negatively charged) and eukaryotic (neutral or zwitterionic) membranes have been instrumental in understanding these differential interactions. frontiersin.org For instance, the activity of magainin, measured by dye release from liposomes, increases significantly with increasing proportions of negatively charged lipids. nih.gov

While magainin 2 has been suggested to form toroidal pores in bacterial membranes, leading to permeabilization and peptide translocation, its interaction with mammalian cells appears different, causing membrane perturbation but not necessarily the same pore formation or translocation. nih.gov The susceptibility of mammalian cells to magainin has been found to be similar to that of erythrocytes. nih.gov The ability of AMPs to selectively interact with target pathogens without lysing host cells is a vital feature in their role in innate immunity. nih.gov

Salt Concentration Effects on Activity in Model Systems

Salt concentration in the surrounding environment can significantly influence the activity of antimicrobial peptides, particularly those that rely on electrostatic interactions with the bacterial membrane. High salt concentrations can reduce the efficacy of cationic AMPs. researchgate.netmdpi.com This is primarily because cations in the salt solution can compete with the positively charged peptides for binding sites on the negatively charged bacterial membrane components, such as anionic phospholipids or lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netmdpi.com

Molecular dynamics simulations have shown that the binding of magainin to lipid bilayers is stronger at lower salt concentrations. researchgate.net As salt concentration increases, the disordering effect of the peptide on the lipids in its vicinity is diminished. researchgate.net

Research on magainin 2 has indicated that its activity can be affected by the presence of salts, although some studies suggest it can maintain activity at physiological salt concentrations. nih.gov For example, in the presence of NaCl and FeCl₃, the activity of magainin 2 against Acinetobacter baumannii was largely maintained, while it was slightly reduced in the presence of MgCl₂. nih.gov This suggests that the type and concentration of ions can have differential effects. The susceptibility of magainin to salt concentrations has been noted in comparison to other peptides, such as histidine-rich clavanins, which function well in environments with normal and elevated NaCl levels. asm.org

Studies evaluating magainin derivatives, such as MSI-1, have also assessed their stability against high NaCl concentrations, indicating that salt stability is a relevant factor in optimizing peptide activity in research models and for potential therapeutic applications. nih.govthno.org

Synergistic Interactions of Magainin Peptides

Synergy with Other Antimicrobial Peptides (AMPs)

Combinations of AMPs can exhibit synergistic antimicrobial activity, where the effect of the combination is greater than the sum of the effects of the individual peptides. nih.govnih.govfrontiersin.org The mixture of magainin 2 and PGLa, which are naturally co-secreted by Xenopus laevis, is a well-studied example of such synergy. nih.govnih.gov This cooperative behavior has been observed in both antimicrobial assays and biophysical experiments involving model membranes. nih.govnih.gov

Magainin-PGLa Synergism: Mechanisms and Biophysical Basis

The synergistic interaction between magainin 2 and PGLa is characterized by enhanced membrane permeabilization and antibacterial activity. nih.govnih.govnih.gov Studies have shown that an equimolar mixture of magainin 2 and PGLa exhibits pronounced synergism in both antibacterial and pore-forming activities. researchgate.net This synergy is particularly evident in membranes that mimic the lipid composition of bacterial membranes, which often contain unsaturated lipids and phosphatidylethanolamines. nih.govresearchgate.net

Several mechanisms contribute to this synergism. One proposed mechanism involves the formation of synergistic complexes, potentially heterodimers, between magainin 2 and PGLa within the membrane. nih.govplos.org Fluorescence experiments suggest that these peptides form a stoichiometric 1:1 complex in the membrane phase with a favorable association free energy. nih.gov Single amino acid mutations in magainin 2 have been shown to alter the synergistic activity, indicating that specific molecular recognition is involved in complex formation. nih.gov

Another aspect of the biophysical basis for synergy relates to the peptides' interaction with the lipid bilayer. Both magainin 2 and PGLa are cationic and amphipathic, adopting alpha-helical structures in the presence of membranes. nih.govnih.govnih.gov They primarily align parallel to the membrane surface, where they can cause membrane thinning and disruption of lipid packing. nih.govnih.govfrontiersin.org In synergistic mixtures, the peptides can assemble into defined supramolecular structures along the membrane interface, leading to increased membrane affinity for the peptide mixture. researchgate.net This enhanced membrane association, particularly in the presence of phosphatidylethanolamines, correlates with their synergistic antimicrobial activity. researchgate.net

The pore formation dynamics also play a role. While both peptides can form pores individually, the mixture exhibits faster pore formation compared to magainin 2 alone, with moderate pore stability. nih.govplos.org This combination of fast pore formation and reasonable stability is thought to contribute to the synergistic effect. nih.govplos.org

Computational Modeling of Synergistic Heterodimer Formation

Computational modeling, including molecular dynamics simulations, has been employed to gain atomic-level insights into the synergistic interactions between magainin 2 and PGLa. plos.orgbiorxiv.orgrsc.orgresearchgate.net These simulations support the idea of stronger pairwise interactions in the heterodimer formed by magainin 2 and PGLa compared to their respective homodimers. plos.orgnih.gov

Coarse-grained molecular dynamics simulations have shown that the presence of magainin 2 promotes increased tilting and insertion of PGLa into the lipid bilayer, indicating a synergistic effect. rsc.orgresearchgate.net These simulations suggest that magainin 2 can form parallel heterodimers with PGLa, inducing the aggregation of these heterodimers and leading to pore formation. rsc.orgresearchgate.net In these pores, magainin 2 tends to interact with the bilayer surface, while PGLa inserts into the hydrophobic core of the bilayer, allowing PGLa to adopt a more tilted orientation. rsc.orgresearchgate.net

Simulations also indicate that the formation of surface-aligned parallel dimers at low peptide concentrations may be a key event for the onset of their synergistic activity. biorxiv.orgbiorxiv.org These dimers are stabilized by salt bridges and hydrophobic interactions. biorxiv.org

Structural Changes during Synergistic Membrane Interactions

The synergistic interaction between magainin peptides and other AMPs like PGLa is accompanied by structural changes in both the peptides and the membrane. Biophysical techniques have revealed that in the presence of membranes with unsaturated lipids, both magainin 2 and PGLa align parallel to the membrane surface. nih.govnih.govfrontiersin.org In synergistic mixtures, the peptides can arrange into mesophases involving both peptides and lipids. nih.govresearchgate.netfrontiersin.org This supramolecular organization is associated with increased membrane affinities for the peptide mixture. nih.govresearchgate.net

While some earlier studies suggested transmembrane alignments for PGLa in the presence of magainin 2, more recent work in membranes mimicking bacterial lipid composition indicates that both peptides maintain an alignment along the bilayer surface. nih.govplos.org The peptides' partitioning into the membrane interface causes significant disordering of the fatty acyl chains of the surrounding lipids and can lead to membrane thinning. nih.govfrontiersin.orgbiorxiv.org At higher peptide concentrations, these interactions can result in membrane disruption and lysis. nih.govnih.govfrontiersin.org

The formation of hetero-domains by magainin 2 and PGLa within the membrane correlates with their synergistic behavior. researchgate.net This assembly into defined supramolecular structures along the membrane interface, described as mesophases, has been observed using techniques like fluorescence self-quenching and correlation spectroscopies. researchgate.net

Synergy with Conventional Antimicrobial Agents

Antimicrobial peptides can also exhibit synergistic effects when combined with conventional antibiotics. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org This combination approach holds promise for enhancing the effectiveness of existing antibiotics and potentially overcoming resistance. frontiersin.org Magainin 2 has been shown to interact synergistically with conventional antibiotics. nih.govmdpi.com

Combinatorial Effects with Beta-Lactam Antibiotics

Studies have demonstrated that beta-lactam antibiotics can potentiate the antimicrobial activity of magainin 2. nih.govasm.org For instance, Escherichia coli exposed to sublethal concentrations of the beta-lactam antibiotic cefepime (B1668827) showed significantly increased susceptibility to magainin 2. nih.govasm.org This synergistic effect has been observed with other beta-lactam antibiotics as well, but not with other classes of antibiotics like aminoglycosides or quinolones. nih.govasm.org The combination of magainin 2 and cefepime has been found to be more antimicrobial against a variety of bacterial strains. nih.govasm.org

Mechanisms of Enhanced Activity in Combined Treatments

The mechanisms underlying the synergistic activity between magainin peptides and beta-lactam antibiotics are thought to involve complementary modes of action. Beta-lactam antibiotics primarily target bacterial cell wall synthesis. researchgate.net Damage to the cell wall by beta-lactams can make the bacterial membrane more vulnerable to the disruptive effects of magainin peptides. asm.org

Antimicrobial peptides like magainin 2 are known to permeabilize bacterial membranes. nih.govfrontiersin.org This membrane disruption can facilitate the entry of conventional antibiotics, including beta-lactams, into the bacterial cell, allowing them to reach their intracellular targets more effectively. researchgate.netfrontiersin.org Thus, magainin peptides can act as membrane-permeabilizing agents that enhance the access of antibiotics to the bacterial interior. researchgate.netfrontiersin.org

Furthermore, some studies suggest that AMPs can interact with the bacterial outer membrane, increasing susceptibility to complement and other antimicrobial agents. asm.org In the case of magainin 2 and cefepime, it was found that cefepime further enhanced bacterial susceptibility to both complement and magainin 2. asm.org This suggests a complex interplay between the antibiotic, the peptide, and host immune factors in mediating the synergistic effect.

Biophysical and Computational Methodologies in Magainin Research

Spectroscopic Approaches for Structural Analysis

Spectroscopic methods provide valuable insights into the secondary structure and conformational changes of magainin peptides in different environments, including aqueous solutions and membrane-mimicking systems.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to estimate the secondary structures of peptides and proteins in solution. mdpi.com CD can differentiate between unordered (random coil) and ordered structures such as alpha-helix and beta-sheet. mdpi.com Studies utilizing CD spectroscopy have shown that magainin peptides, such as magainin 2, typically exist as random coils in aqueous buffer solutions. mdpi.comnih.govacs.org However, in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, or upon interaction with negatively charged lipid membranes, magainin peptides undergo a conformational transition to an alpha-helical structure. mdpi.comnih.govacs.org

Research on magainin 2 in varying concentrations of TFE and SDS solutions demonstrated a concentration-dependent increase in alpha-helical content. mdpi.com For instance, in 10 mM sodium phosphate (B84403) buffer, the CD spectrum indicated a random coil structure. mdpi.com As TFE and SDS concentrations increased, the peptide adopted a typical alpha-helical conformation. mdpi.com Calculated alpha-helical contents increased significantly with increasing TFE and SDS concentrations. mdpi.com This suggests that the alpha-helical structure is crucial for magainin 2's interaction with bacterial membranes. mdpi.com

CD spectroscopy has also been used to study the association kinetics of magainin to whole cells and lipopolysaccharides. nih.gov Studies on magainin 2 amide (M2a) using systematic double-d-amino acid replacement combined with CD spectroscopy revealed that the peptide's secondary structure when bound to liposomes includes a weak alpha-helix in the N-terminus and a stable alpha-helix between residues 9 and 21. acs.org The helicity profiles observed in the presence of SDS micelles were similar to those bound to vesicles, indicating that SDS can mimic magainin-lipid interactions. acs.org

CD spectra of magainin in aqueous buffer and alginate solutions have also been measured, showing conformational changes upon interaction with alginate. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, topology, and dynamics of membrane-associated peptides like magainins, particularly when reconstituted into oriented or non-oriented lipid bilayers. rsc.orgspringernature.com Oriented solid-state NMR, applied to uniaxially oriented lipid bilayers, measures angular constraints from incorporated polypeptides to calculate their structure, topology, and dynamics. frontiersin.org

Early solid-state NMR experiments with 15N-labeled magainin 2 and PGLa were indicative that these helices are oriented parallel to the membrane surface. frontiersin.org One- and two-dimensional solid-state 15N NMR spectra of specifically 15N-labeled magainin 2 in oriented bilayer samples confirmed that the secondary structure of essentially the entire peptide is alpha-helix, immobilized by its interactions with the phospholipids (B1166683), and oriented parallel to the membrane surface. nih.gov

Studies using 2H and 31P solid-state NMR spectroscopy have monitored changes in the macroscopic phase properties, bilayer packing, and lipid dynamics induced by magainin peptides. frontiersin.orgfrontiersin.org These studies have shown that magainin peptides can introduce curvature into membranes and cause a considerable decrease in the fatty acyl chain order parameters. frontiersin.orgfrontiersin.org At higher peptide concentrations, membrane disruption into micellar or bicellar structures has been observed. frontiersin.orgfrontiersin.orgresearchgate.net

Solid-state NMR methods have shown that both PGLa and magainin are aligned along the surface of membranes containing at least one unsaturation per phospholipid. frontiersin.org In contrast, in fully saturated lipid bilayers, magainin remains oriented along the membrane surface while PGLa adopts transmembrane alignments. frontiersin.org

The solid-state NMR technique, rotational-echo double resonance (REDOR), has been used to measure intra- and intermolecular dipole-dipole interactions in membrane-bound peptides. nih.gov REDOR experiments indicated that alpha-helical Ala19-magainin 2 amide is bound near the phospholipid head groups. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study various aspects of magainin-membrane interactions, including membrane binding, peptide association, and membrane permeability. Changes in fluorescence intensity or energy transfer can provide information on peptide location, conformational changes, and the integrity of the membrane.

Fluorescence energy transfer (FET) experiments using labeled magainin analogs, such as [Trp16]-magainin-2-amide (Trp-Mag) and Nα-dansyl-magainin-2-amide (DNS-Mag), have been used to study the association of magainin 2 analogs bound to phosphatidylglycerol vesicles. nih.govacs.org While the observed FET was relatively small, it increased with increasing DNS-Mag surface concentration. nih.govacs.org The experimentally determined transfer efficiency was lower than predicted for randomly distributed monomeric magainin analogs, which could be explained by models involving peptide translocation or a minimum distance between peptide molecules. nih.govacs.org

Fluorescence spectroscopy with dyes like NPN (N-phenyl-1-naphthylamine) and DiSC3-5 (3,3′-diethylthiadicarbocyanine iodide) is used to assess the effect of magainin on bacterial membrane permeability and membrane potential. NPN is a hydrophobic probe whose fluorescence increases in a hydrophobic environment, indicating damage to the outer membrane. mdpi.com DiSC3-5 is a cationic dye that accumulates in the cytoplasmic membrane, and its release upon peptide addition indicates membrane depolarization. mdpi.com Studies using these dyes have shown that magainin 2 can disrupt the outer membrane and depolarize the inner membrane of bacteria like Acinetobacter baumannii. mdpi.com

Fluorophore release experiments from liposomal preparations have been used to investigate magainin pore formation on a macroscopic scale, allowing measurement of release kinetics at different peptide-to-lipid molar ratios. frontiersin.orgfrontiersin.org

Tryptophan fluorescence spectroscopy has also been used to interrogate peptide partitioning into membranes as a function of lipid and peptide concentration. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to investigate the conformational properties of magainin peptides in different environments, providing information about their secondary structure. nih.govacs.org FTIR spectroscopy is particularly useful for studying peptides in both aqueous solutions and membrane environments.

Studies using FTIR spectroscopy have shown that magainins are typically structureless in aqueous solution at neutral pH (or pD). nih.govacs.org However, increasing the pH to 10 can induce the formation of predominantly alpha-helical secondary structures, with some beta-sheet content. nih.gov In the presence of negatively charged liposomes, magainin peptides fold into alpha-helical structures, with some studies also reporting evidence of beta-sheet structure. nih.govnih.gov In contrast, in the presence of zwitterionic phospholipids, the FTIR spectra are similar to those in aqueous solution. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a variant used to study oriented samples, such as peptides interacting with supported lipid bilayers. uq.edu.au ATR-FTIR has been used to study the orientation of magainin 2 in model membranes. uq.edu.au Results from ATR-FTIR, combined with sum frequency generation (SFG) vibrational spectroscopy, indicated that magainin 2 molecules can insert into negatively charged lipid bilayers and adopt a transmembrane orientation at higher concentrations, while remaining oriented parallel to zwitterionic bilayers. uq.edu.au

FTIR spectroscopy has also been used to evaluate the structural details of magainin peptide fibers, revealing beta-sheet/turn signatures. frontiersin.org

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides information about the molecular vibrations and thus the conformation of peptides. Similar to CD and FTIR, Raman spectroscopy has been used to study the secondary structure of magainin peptides in different environments.

Studies using Raman spectroscopy have confirmed that magainin peptides are largely unstructured in aqueous solution. nih.govacs.org Raman spectroscopy has been applied to synthetic antimicrobial frog peptides, including magainin 2a and PGLa, to study their conformational properties. echinobase.orgacs.org The technique can complement findings from CD and FTIR spectroscopy regarding the structural state of magainins in solution and in the presence of membrane mimetics. nih.govmdpi.com

Computational Modeling and Simulation

Computational modeling and simulation, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic interactions between magainin peptides and lipid membranes that are often difficult to capture experimentally. researchgate.netacs.orgcore.ac.ukresearchgate.netresearchgate.net

All-Atom Molecular Dynamics (MD) Simulations

All-atom molecular dynamics (MD) simulations are a powerful computational tool used to simulate the behavior of magainin peptides and lipid bilayers over time at an atomic level of detail. researchgate.netacs.orgcore.ac.ukcreative-biostructure.comresearchgate.netresearchgate.net These simulations involve solving the equations of motion for each atom in the system, allowing researchers to observe peptide binding, conformational changes, membrane insertion, and pore formation dynamics. researchgate.netnih.gov

MD simulations have been extensively used to study the interaction of magainin peptides, including variants like MG-H2, with various model membranes. plos.orgresearchgate.netresearchgate.net These simulations have provided support for the toroidal pore model, where peptides are largely unfolded and located at the rim of a water channel formed by both peptides and lipids. plos.orgroyalsocietypublishing.org Simulations can reveal the orientation and insertion depth of magainin helices within the bilayer researchgate.netresearchgate.netbiorxiv.org and the influence of peptide concentration and lipid composition on these interactions. plos.orgresearchgate.net

Furthermore, MD simulations can investigate peptide-peptide interactions, such as dimerization or oligomerization, which may be important for pore formation or synergistic activity. plos.orgresearchgate.netbiorxiv.org Simulations have suggested the formation of stable parallel dimers for Magainin 2 and PGLa, which could be key to their synergistic activity. biorxiv.org While spontaneous pore formation from peptides initially in solution is rarely observed in simulations due to timescale limitations, simulations starting from pre-inserted peptides have successfully generated pore structures and provided insights into their characteristics. plos.orgroyalsocietypublishing.org

MD simulations complement experimental techniques by providing a dynamic, high-resolution view of the molecular events underlying magainin's interaction with membranes. researchgate.net

Coarse-Grained (CG) Simulations (e.g., MARTINI model)

Coarse-grained (CG) molecular dynamics simulations, particularly utilizing force fields like MARTINI, are widely employed to study the behavior of magainin peptides and their interactions with lipid bilayers over extended timescales and larger system sizes than are accessible with all-atom simulations. The MARTINI force field typically maps approximately four heavy atoms and their associated hydrogen atoms into a single coarse-grained bead, enabling significant computational efficiency informahealthcare.com.

Studies have utilized the MARTINI 2.2 force field to investigate the interactions of Magainin 2 (MG2a) and its analogs with lipid bilayers, such as those composed of POPE/POPG uni.lu. These simulations have provided insights into the transbilayer position of the peptides and the dynamics of peptide self-association, including dimer formation, within the membrane environment uni.lu. The MARTINI force field has been broadly applied to simulate membrane-active peptides interacting with model lipid bilayers, revealing processes like peptide translocation and pore formation chem960.com.

Research employing the MARTINI model has simulated the concentration-dependent formation of transmembrane pores induced by magainin. These simulations have shown the formation of disordered toroidal pores, consistent with findings from atomistic simulation studies. The ability of the CG model to reproduce peptide-lipid interactions and the partitioning behavior of amino acids and peptides in lipid bilayers has been demonstrated through comparisons with atomistic models.

While standard MARTINI models have been successful, variations and improvements exist. For instance, an improved MARTINI model incorporating polarizable water has been applied to systems where electrostatic interactions are particularly significant, showing better physical fidelity in representing interactions between charged molecules and membranes.

Free Energy Calculations (e.g., Potential of Mean Force)

Free energy calculations, such as those determining the Potential of Mean Force (PMF), are essential for quantifying the thermodynamics of magainin-membrane interactions, including peptide insertion and translocation. The PMF represents the free energy change along a chosen reaction coordinate, providing an energy profile that describes the likelihood of a peptide being in different locations or orientations relative to the membrane.

Methods like umbrella sampling combined with the weighted histogram analysis method (WHAM) are commonly used to calculate PMFs for the binding of molecules, including lipopeptides, to membrane bilayers. The reaction coordinate in such calculations is often defined as the distance between the center of mass of the membrane and the center of mass of the peptide, projected along the membrane normal.

Free energy calculations have been applied to study the behavior of magainin variants. For example, molecular dynamics simulations augmented by metadynamics have been used to explore the free-energy landscape of Magainin 2 and its analogs in aqueous solution, providing insights into their conformational dynamics before membrane interaction.

While specific PMF calculations for Magainin H were not extensively detailed in the search results, the methodology is well-established for antimicrobial peptides interacting with membranes. These calculations can determine energy barriers associated with different states, such as surface-bound versus transmembrane insertion. Studies on related peptides have shown that insertion free energies calculated using different computational methods and force fields can yield consistent energetic profiles.

In Silico Protocol Development for Peptide-Membrane Interactions

In silico protocol development for studying peptide-membrane interactions involves creating computational workflows and methodologies to gain a comprehensive understanding of these complex processes. This can encompass various simulation techniques, analysis methods, and predictive modeling approaches.

One aspect of in silico protocol development involves clarifying the conformational dynamics of peptides in solution as a precursor to membrane interaction studies. This step aims to link amino-acid sequence motifs and secondary structure to the peptide's behavior in solution and its subsequent interaction with the membrane. Molecular dynamics simulations are a key tool in this process, sometimes augmented with techniques like metadynamics to explore the free-energy landscape of peptide conformations.

In silico approaches also extend to characterizing and classifying peptides based on their physicochemical properties and predicted functional domains, which can provide insights into their potential mechanisms of action, including membrane interaction and disruption. Analyzing properties such as hydrophobicity, charge, and the presence of specific amino acid patterns can help correlate structural features with biological activity.

Furthermore, in silico methods like molecular docking calculations are used to study the interactions between magainin peptides and specific membrane proteins, such as the interaction between Magainin-2 and BamA in E. coli. These studies contribute to understanding how magainin might impair the function of essential bacterial membrane components.

The development of in silico protocols for peptide-membrane interactions aims to establish a link between peptide sequence, structure, dynamics in different environments, and the intensity and mode of interaction with target membranes.

Research on Microbial Resistance Mechanisms

Investigating Bacterial Adaptation and Resistance to Magainin Peptides

Bacterial resistance to cationic antimicrobial peptides (CAMPs) like magainin is a complex phenomenon involving a network of physiological and structural modifications within the bacterial cell. nih.gov Studies investigating the adaptation process often involve exposing bacterial strains to subinhibitory concentrations of magainin over several passages to select for resistant variants. nih.gov

Research on Escherichia coli strains has shown that acquired resistance to magainin I involves an intense metabolic response. nih.gov Proteomic analysis of magainin-resistant E. coli revealed differential expression of 41 cytosolic proteins compared to susceptible strains. nih.gov This suggests a significant remodeling of cellular metabolism, impacting areas such as energy and nitrogen uptake, stress response, amino acid conversion, and cell wall thickness. nih.gov

Another study exposing Staphylococcus aureus to sub-lethal concentrations of magainin 2 demonstrated that resistance development involved changes in membrane properties, including an increase in net charge and altered membrane rigidity. frontiersin.org This indicates that bacterial adaptation is not limited to a single mechanism but can involve multiple, interconnected changes. nih.gov

Strategies to Circumvent Resistance in Magainin-Based Research Designs

Given the emergence of bacterial resistance to magainin peptides, research is exploring various strategies to circumvent these mechanisms and enhance the peptides' efficacy. One promising approach is the conjugation of AMPs with traditional antibiotics. nih.govresearchgate.net This strategy aims to leverage the potential synergistic effects of the two compounds, enabling effective targeting and killing of resistant bacteria. nih.govresearchgate.net For instance, the conjugation of magainin with vancomycin (B549263) has shown encouraging results against vancomycin-resistant Enterococci. nih.govresearchgate.net This synergy may arise from AMPs increasing bacterial membrane permeability, thereby facilitating the entry of the conjugated antibiotic into the cell, especially when resistance mechanisms involve membrane modifications that hinder antibiotic penetration. nih.gov

Another strategy involves the design of hybrid AMPs, AMP mimetics, or constrained AMPs with improved stability and activity against resistant strains. nih.govresearchgate.netfrontiersin.org Modifying the peptide sequence to enhance membrane interaction or reduce susceptibility to proteolytic degradation are active areas of research. For example, a magainin-based peptide, L4H4, designed with histidine sequences, has shown good antibacterial activity and cell penetration properties. frontiersin.org

Nanotechnology-based drug delivery systems, such as nanocarriers, are also being investigated for delivering AMPs. nih.gov Nanocarriers can protect the peptides from extracellular degradation by proteases and other factors, potentially improving their delivery and efficacy against resistant bacteria. nih.gov

Furthermore, exploring the synergistic effects of combining different AMPs, as observed with mixtures of magainin 2 and PGLa, which occur naturally in Xenopus laevis, presents another avenue. nih.govfrontiersin.org These mixtures have shown enhanced antimicrobial activities and increased membrane affinities in bacterial membrane mimics, suggesting that peptide-peptide interactions can play a role in overcoming resistance. nih.govfrontiersin.org

Data on Minimum Inhibitory Concentrations (MICs) can illustrate the effectiveness of magainin 2 against certain resistant strains. For example, magainin 2 demonstrated strong antibacterial activity against Acinetobacter baumannii strains, including drug-resistant isolates, with MICs significantly lower than those of some conventional antibiotics. mdpi.com

Peptide/AntibioticStrainMIC (µM)
Magainin 2A. baumannii (Standard)4
Magainin 2A. baumannii (Drug-Resistant)2
Melittin (B549807)A. baumannii (Drug-Resistant)Similar to Magainin 2
Buforin 2A. baumannii (Drug-Resistant)8-16
Ciprofloxacin (B1669076)A. baumannii (Drug-Resistant)128
Gentamicin (B1671437)A. baumannii (Drug-Resistant)256

Data compiled from search results mdpi.com.

This table highlights the potential of magainin 2 against drug-resistant A. baumannii compared to certain conventional antibiotics. mdpi.com

Magainin Peptide Research in Natural Biological Contexts and Non Human Models

Role of Magainin Peptides in Amphibian Innate Immunity (e.g., Xenopus laevis)

Magainin peptides are vital components of the innate immune system in amphibians, such as the African clawed frog, Xenopus laevis. These peptides are found in the skin of the frog, serving as a first line of defense against invading pathogens in their environment. nih.govnih.govmedkoo.com The presence of magainins in the skin suggests a significant role in preventing infection. medkoo.com Magainins are a family of linear, amphipathic, cationic antimicrobial peptides found in the skin of Xenopus laevis. uni.lu They actively kill microbes and prevent infection. nih.govnih.gov The mechanism of action of magainins involves disrupting microbial membranes, often through the formation of toroidal pores. nih.govmedkoo.comuni.lu They interact with negatively charged membrane lipids, which are typical in bacteria, leading to membrane perturbations and dysfunction. nih.gov This membrane-targeting mechanism is believed to make it difficult for microbes to develop resistance. chem960.com Magainins have displayed potent antimicrobial effects against a wide variety of microbes, including known pathogens of Xenopus laevis and other amphibian species. nih.govnih.gov Notable among these are Batrachochytrium dendrobatidis, a chytrid fungus, and Aeromonas hydrophila, an opportunistic bacterium found in frogs. nih.govmedkoo.com

Efficacy Studies in In Vitro Microbial Systems

Research has extensively investigated the efficacy of magainin peptides in various in vitro microbial systems, demonstrating their broad spectrum of activity against a range of pathogens. nih.govnih.gov Synthetic magainin peptides have been shown to be indistinguishable from natural products in terms of chromatographic properties and biological activity, confirming their potency as antimicrobial substances. nih.gov

Spectrum of Activity Against Bacterial and Fungal Pathogens

Magainins exhibit broad-spectrum antimicrobial activity against numerous species of bacteria and fungi. nih.govuni.lu This includes activity against both Gram-negative and Gram-positive bacteria. uni.lugoogle.com Studies have shown their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. medchemexpress.comgenscript.com They also demonstrate antifungal activity against various yeast strains, including the opportunistic pathogenic yeast Candida albicans and Cryptococcus neoformans. uni.lunih.govuni.lu Magainin-1, for instance, shows antifungal activity against Candida albicans with an activity of 4.15 µM. uni.lu

Antiprotozoan Activity in Research Models

Magainin peptides have also been shown to induce osmotic lysis of protozoa in laboratory settings. nih.govuni.lunih.gov Studies have demonstrated their activity against protozoa such as Paramecium caudatum, Amoeba proteus, and Euglena gracilis. researchgate.net Additionally, magainin 2 has been reported to act against certain protozoa, including the malaria-causing parasite Plasmodium falciparum. mdpi.com

Table 1: In Vitro Activity of Synthetic Magainin Peptides Against Protozoa

OrganismMagainin I (μg/ml)Magainin II (μg/ml)Magainin III (μg/ml)
Paramecium caudatum555
Amoeba proteus555
Euglena gracilis555

*Concentration required for osmotic lysis. researchgate.net

Activity against Drug-Resistant Bacterial Strains in Laboratory Settings

A significant area of research involves evaluating the activity of magainin peptides and their analogues against drug-resistant bacterial strains. Magainin peptides have shown activity against bacteria resistant to conventional antibiotics, such as penicillin- or methicillin-resistant bacteria. alibaba.com For example, MSI-1, a magainin 2-derived peptide analog, displayed potent antibacterial activity against drug-resistant bacteria, including penicillin-resistant pathogens and methicillin-resistant Staphylococcus epidermidis. alibaba.com Magainin 2 has also shown excellent antibacterial activity against drug-resistant Acinetobacter baumannii strains. google.comepa.gov Studies comparing magainin 2 with conventional antibiotics like ciprofloxacin (B1669076) and gentamicin (B1671437) against resistant A. baumannii showed that magainin 2 exhibited more potent activity. google.com The membrane-acting mechanism of AMPs like magainins makes them less prone to the development of resistance compared to antibiotics that target specific enzymes. researchgate.net Research has also shown that after multiple passages with subinhibitory concentrations of a magainin analogue (pexiganan), no evidence of resistance emergence was observed in several bacterial species. chem960.com

Table 2: Minimum Inhibitory Concentrations (MICs) of Magainin 2 and Comparators Against Acinetobacter baumannii

CompoundStandard Strain (KCTC 2508) MIC (µM)Drug-Resistant Strains MIC (µM)
Magainin 242
Melittin (B549807)Similar to Magainin 2-
Buforin 28-168-16
Ciprofloxacin-Did not exhibit inhibition
Gentamicin-Did not exhibit inhibition

*Data compiled from search results. google.com

Research in Non-Human Animal Models of Infection

Beyond in vitro studies, research has extended to evaluating the efficacy of magainin peptides and their analogues in non-human animal models of infection.

Studies in Sepsis Models (e.g., Rats)

Magainin peptides and their analogues have been investigated in rat models of septic shock. Studies using models of Gram-negative pathogen-induced septic shock in rats, such as those induced by Escherichia coli, have evaluated the therapeutic efficacies of magainins. nih.govnih.govnih.gov In these models, administration of magainins has achieved significant reductions in bacterial growth in abdominal exudate and plasma, as well as decreased plasma endotoxin (B1171834) and TNF-α concentrations. nih.govnih.gov An analogue of magainin 2, MSI-78 (pexiganan), has also been studied in different intra-abdominal sepsis rat models, including those induced by E. coli and caecal ligation and puncture. nih.govnih.gov MSI-78 showed antimicrobial and anti-endotoxin activity, reducing lethality compared to controls. nih.govnih.gov In some studies, treatments with combinations of magainins and conventional antibiotics demonstrated enhanced efficacies. nih.gov For example, combined treatment with Magainin II and cecropin (B1577577) A showed significant reductions in bacterial count and mortality rates in a rat model of Pseudomonas aeruginosa infection. nih.gov

Investigations in Biofilm Eradication Models (Non-human)uni.lu

Investigations into the efficacy of magainin peptides in eradicating biofilms have been conducted using non-human models, primarily in vitro studies employing bacterial and fungal species known to form robust biofilms. These studies provide insights into the potential of magainins as antibiofilm agents.

Research has explored the activity of Magainin 2 against drug-resistant Acinetobacter baumannii strains in in vitro biofilm models. A. baumannii is known for its ability to form biofilms, contributing to its persistence and resistance to antibiotics nih.gov. Studies have shown that Magainin 2 exhibits both inhibitory effects on biofilm formation and the ability to reduce established biofilms of A. baumannii.

In one study, Magainin 2 demonstrated concentration-dependent inhibition of A. baumannii biofilm formation. Compared to control antibiotics like ciprofloxacin and gentamicin, Magainin 2 inhibited biofilm formation of A. baumannii KCTC 2508 at lower concentrations (2–8 µM) nih.gov. Against resistant strains, Magainin 2 also showed inhibition at a low concentration (4 µM), whereas the tested antibiotics were less effective at similar concentrations nih.gov.

Furthermore, Magainin 2 has been evaluated for its ability to eradicate pre-formed A. baumannii biofilms. Using crystal violet staining, the biofilm inhibition rates of Magainin 2 against A. baumannii 907233, a strain known for strong biofilm formation, were quantified at various concentrations nih.gov.

Concentration (µM)Biofilm Inhibition Rate (%)
12833.3
19253.4
25666.2

Table 1: Biofilm Inhibition Rates of Magainin 2 Against A. baumannii 907233 Biofilms (24h incubation) nih.gov

Observation using SYTO9 fluorescence also indicated that Magainin 2 treatment reduced fluorescence in a concentration-dependent manner within established biofilms, suggesting effective disruption nih.gov. This contrasted with gentamicin, which showed no such decrease nih.gov. These findings suggest that Magainin 2 not only prevents biofilm formation but also actively eliminates existing biofilms nih.gov.

Another area of investigation involves the effect of magainin peptides on oral bacteria biofilms. Studies have examined the activity of Magainin II (Magainin 2) against Streptococcus mutans biofilms, a primary causative agent of dental caries. In vitro studies using polystyrene plates showed that Magainin II could suppress the formation of S. mutans biofilms.

Quantitative measures, such as the Minimum Biofilm Inhibitory Concentration (MBIC50) and Minimum Biofilm Reduction Concentration (MBRC50), have been used to assess the antibiofilm activity. For Magainin II, the MBIC50 against S. mutans was reported as 25 µM, indicating the concentration required to inhibit 50% of biofilm formation. The MBRC50 for Magainin II against 1-day developed S. mutans biofilms was reported as 50 µM, representing the concentration needed for a 50% reduction in the pre-formed biofilm.

PeptideMBIC50 (µM)MBRC50 (µM)
Magainin II2550

Table 2: Antibiofilm Activity of Magainin II Against S. mutans Biofilms

These non-human model investigations highlight the potential of Magainin 2 as an agent capable of inhibiting the formation and promoting the eradication of microbial biofilms, including those formed by antibiotic-resistant bacteria like A. baumannii and oral pathogens like S. mutans.

Future Research Directions in Magainin Peptide Studies

Advanced Peptide Design and Synthesis Methodologies

Advancements in peptide design and synthesis are crucial for developing magainin-based therapeutics with improved potency, specificity, stability, and reduced toxicity. Rational design enables researchers to modify various parameters of antimicrobial peptides (AMPs) to address their inherent limitations, such as potential immunogenicity, toxicity, and cost of synthesis. nih.gov Maintaining a concise sequence length, typically between 10 and 50 amino acid residues, offers advantages in terms of cost-effective chemical synthesis, enhanced stability, and reduced immunogenicity, without compromising activity. nih.gov

Strategies in advanced peptide design include altering physicochemical properties like cationic charge, hydrophobicity, and amphipathicity by changing the ratio of hydrophobic and hydrophilic amino acid residues. Increasing hydrophobicity and net positive charge can enhance electrostatic interaction with microbial cells, thereby increasing antimicrobial potency. nih.gov Cyclization is another approach that has shown heightened efficacy compared to linear peptides due to the formation of more compact structures. nih.gov Various modes of cyclization, such as head-to-tail, disulfide bond formation, and internal side-chain bonding, are observed in natural AMPs and can be utilized in designed peptides. nih.gov The introduction of hydrocarbon stapling side chains into a peptide sequence has also been explored to improve bioactivity and stability against proteases. mdpi.com For instance, studies on Magainin 2 derivatives have shown that hydrocarbon stapling can stabilize the helical structure and enhance antimicrobial activity. mdpi.com

Future synthesis methodologies aim for more efficient and cost-effective production of complex peptide structures. Chemical synthetic strategies include modifications of existing peptides, semi-synthesis, and computer-aided design. rsc.org These approaches are essential for creating novel AMP structures, including hybrids, antimicrobial dendrimers, polypeptides, peptidomimetics, and AMP-drug conjugates. rsc.org Exploring controlled-release systems for peptides is another strategy to maximize therapeutic efficacy while minimizing potential side effects, such as hemolytic activity. frontiersin.org

Integration of Multi-Omics Approaches in Mechanism Elucidation

Understanding the complex mechanisms of action of magainin peptides at a molecular level is critical for rational design and development. While membrane disruption through pore formation (e.g., toroidal mechanism) is a well-established mechanism, increasing evidence suggests that some AMPs, including magainins, can also enter bacterial cells and target intracellular processes essential for bacterial survival. frontiersin.orgfrontiersin.org

Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive view of the cellular responses to magainin peptides and the mechanisms of bacterial resistance. nih.govresearchgate.netmdpi.com For example, comparative proteomic studies using susceptible and resistant bacterial strains have identified differentially expressed proteins involved in bacterial resistance, homeostasis, nutrition, protein transport, surface modifications, genetic information, and efflux pumps. nih.gov Data from such studies reveal that several metabolic pathways may be related to bacterial resistance to AMPs, highlighting the crucial role of multi-omics in elucidating global molecular mechanisms. nih.gov

Recent functional proteomics experiments have identified specific bacterial protein targets. For instance, the Bam complex, responsible for the folding and insertion of outer membrane proteins in E. coli, has been identified as a main target of Magainin-2. frontiersin.orgmdpi.com Magainin-2 can specifically bind to BamA, impairing the proper folding and allocation of outer membrane proteins. frontiersin.orgmdpi.com Multi-omics approaches are considered crucial in uncovering additional AMP mechanisms of action and optimizing their application in next-generation antimicrobial therapies. mdpi.com The integration of multiple omics data using bioinformatic and statistical tools can help link bacterial community structure with bacterial defensive function and identify species involved in pathogen inhibition. frontiersin.org

Development of Novel Research Tools and Assays

The development of novel research tools and assays is essential for high-throughput screening, detailed mechanistic studies, and accurate evaluation of magainin peptide activity and properties. Traditional methods for assaying antimicrobial activity, such as colony counting, can have limitations in terms of accuracy and throughput. nih.gov

Innovative techniques are being explored to overcome these limitations. For example, a novel pH-based fluorescence resonance energy transfer (FRET) system has been introduced for assaying the antimicrobial activities of antibiotic peptides. nih.gov This system leverages the pH-dependent stability of fluorescent proteins and the principle that AMP-induced increases in bacterial membrane permeability trigger cell disruption. nih.gov Such methods allow for quantitative and comparative assessment of AMP activity with potentially higher throughput and reduced deviation compared to conventional methods. nih.gov

Future research tools may also focus on advanced imaging techniques to visualize peptide-membrane interactions and intracellular localization in real-time, biosensors for detecting peptide activity or bacterial responses, and microfluidic devices for high-throughput screening and analysis of peptide libraries. These tools will facilitate a deeper understanding of structure-activity relationships and accelerate the identification of promising peptide candidates.

Exploration of Non-Antimicrobial Biological Activities in Research Settings (e.g., Anti-endotoxin activity)

Beyond their well-known antimicrobial properties, magainin peptides and their analogs have been shown to possess other biological activities that warrant further investigation in research settings. One significant area of exploration is their anti-endotoxin activity. Endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria, can trigger severe inflammatory responses leading to septic shock. nih.govoup.com

Magainins, being cationic peptides, are able to bind to the negatively charged LPS, potentially neutralizing its biological activity. nih.govoup.com Studies have shown that magainins and their analogs can reduce plasma endotoxin (B1171834) and TNF-α levels in animal models of septic shock. nih.gov For instance, the magainin analogue MSI-78 has demonstrated anti-endotoxin activity in rat models of intra-abdominal sepsis. oup.com This anti-endotoxin property, in contrast to some conventional antibiotics that can induce endotoxemia upon bacterial lysis, highlights a potential advantage of magainin peptides in treating infections associated with endotoxin release. nih.gov

Research is ongoing to understand the mechanisms of LPS neutralization by magainin peptides and to design peptides with enhanced anti-endotoxin activity while minimizing potential toxicity. acs.org This includes investigating the peptide parameters that influence LPS binding and neutralization. acs.org

Other non-antimicrobial activities being explored in research settings include potential anti-biofilm activity researchgate.net and immunomodulatory effects. While the primary focus remains on their antimicrobial potential, the investigation of these additional biological activities could expand the therapeutic applications of magainin peptides.

Q & A

Q. What experimental models are most appropriate for evaluating Magainin H’s antimicrobial activity?

Methodological guidance: Use in vitro assays like broth microdilution (MIC/MBC) to quantify antimicrobial efficacy against Gram-positive/negative bacteria and fungi. Include standardized strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates to assess spectrum . For mechanistic studies, employ fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) or electron microscopy to visualize membrane disruption .

Q. How can researchers validate the structural integrity of synthesized this compound peptides?

Methodological guidance: Confirm peptide purity (>95%) via HPLC and characterize secondary structures (α-helix, β-sheet) using circular dichroism (CD) spectroscopy. Validate sequences via mass spectrometry (MALDI-TOF) and compare to reference data from established databases (e.g., APD3) .

Q. What are the key considerations for optimizing this compound’s stability in physiological conditions?

Methodological guidance: Test stability in serum (e.g., 50% fetal bovine serum at 37°C) via HPLC over 24 hours. To enhance protease resistance, consider D-amino acid substitutions or cyclization, and evaluate cytotoxicity (e.g., hemolysis assays) to balance stability with safety .

Advanced Research Questions

Q. How should researchers address contradictions in reported mechanisms of this compound’s action across studies?

Q. What strategies are effective for designing this compound analogs with improved selectivity?

Methodological guidance: Use structure-activity relationship (SAR) studies to modify charge, hydrophobicity, or helical propensity. For example, substitute lysine residues with arginine to enhance cationic charge without altering helicity. Validate selectivity via parallel testing against mammalian cells (e.g., HEK293 viability assays) and microbial targets .

Q. How can researchers systematically evaluate this compound’s synergy with conventional antibiotics?

Methodological guidance: Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use time-kill curves to confirm synergistic effects (e.g., reduced regrowth at sub-MIC combinations). Address statistical significance via ANOVA and report 95% confidence intervals to ensure reproducibility .

Q. What computational approaches best predict this compound’s interactions with microbial membranes?

Methodological guidance: Employ molecular docking (e.g., AutoDock Vina) to model peptide-lipid interactions, followed by all-atom molecular dynamics simulations (e.g., GROMACS) to assess membrane insertion and pore formation. Validate predictions with experimental data (e.g., neutron diffraction for membrane thickness changes) .

Data Analysis & Reporting Standards

Q. How should researchers present contradictory data on this compound’s cytotoxicity in publications?

Methodological guidance: Clearly delineate experimental variables (e.g., cell type, exposure time) in tables. Use statistical comparisons (e.g., t-tests for hemolysis rates) and discuss potential confounders (e.g., batch-to-batch peptide variability). Follow journal guidelines for transparent reporting of negative/ambiguous results .

Q. What metrics are critical for comparing this compound’s efficacy to other antimicrobial peptides?

Methodological guidance: Normalize data to peptide length and charge density. Report MIC values in molarity (µM) rather than µg/mL for cross-study comparisons. Include therapeutic indices (e.g., HC50/MIC ratio) to contextualize selectivity .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Methodological guidance: Adhere to CLSI guidelines for antimicrobial testing. Pre-equilibrate peptides in assay buffers to prevent aggregation. Include internal controls (e.g., polymyxin B for Gram-negative assays) and share raw data/open protocols via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.